![molecular formula C18H22N2S B4702007 N-benzyl-N'-(4-butylphenyl)thiourea](/img/structure/B4702007.png)
N-benzyl-N'-(4-butylphenyl)thiourea
Overview
Description
N-benzyl-N'-(4-butylphenyl)thiourea, also known as BBPT, is a chemical compound that belongs to the class of thioureas. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In
Mechanism of Action
The mechanism of action of N-benzyl-N'-(4-butylphenyl)thiourea is not fully understood. However, it has been suggested that N-benzyl-N'-(4-butylphenyl)thiourea exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. N-benzyl-N'-(4-butylphenyl)thiourea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. N-benzyl-N'-(4-butylphenyl)thiourea has also been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
N-benzyl-N'-(4-butylphenyl)thiourea has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to reduce inflammation in animal models. N-benzyl-N'-(4-butylphenyl)thiourea has also been found to exhibit antiviral activity against the hepatitis B virus. In addition, N-benzyl-N'-(4-butylphenyl)thiourea has been found to inhibit the corrosion of metals and to exhibit dyeing properties for textiles.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-N'-(4-butylphenyl)thiourea in lab experiments is its relatively low cost and ease of synthesis. N-benzyl-N'-(4-butylphenyl)thiourea is also stable under a range of conditions, which makes it suitable for use in various experiments. However, one limitation of using N-benzyl-N'-(4-butylphenyl)thiourea in lab experiments is its potential toxicity. N-benzyl-N'-(4-butylphenyl)thiourea has been found to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-benzyl-N'-(4-butylphenyl)thiourea. One area of research is to further explore its potential applications in medicinal chemistry. N-benzyl-N'-(4-butylphenyl)thiourea has shown promising results as an antitumor and anti-inflammatory agent, and further studies are needed to fully understand its mechanism of action and potential therapeutic uses. Another area of research is to explore its potential use as a corrosion inhibitor for metals and as a dye for textiles. Additionally, further studies are needed to fully understand the toxicity of N-benzyl-N'-(4-butylphenyl)thiourea and its potential effects on human health and the environment.
Scientific Research Applications
N-benzyl-N'-(4-butylphenyl)thiourea has been studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, antiviral, and anti-inflammatory activities. N-benzyl-N'-(4-butylphenyl)thiourea has also been studied for its potential use as a corrosion inhibitor for metals and as a dye for textiles.
properties
IUPAC Name |
1-benzyl-3-(4-butylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S/c1-2-3-7-15-10-12-17(13-11-15)20-18(21)19-14-16-8-5-4-6-9-16/h4-6,8-13H,2-3,7,14H2,1H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCALERKPVSFNRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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